molecular formula C13H17F2NO B2694195 4-((2,5-Difluorobenzyl)amino)cyclohexan-1-ol CAS No. 1096828-65-7

4-((2,5-Difluorobenzyl)amino)cyclohexan-1-ol

Cat. No.: B2694195
CAS No.: 1096828-65-7
M. Wt: 241.282
InChI Key: ANBJQZYLHKIPRU-UHFFFAOYSA-N
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Description

4-((2,5-Difluorobenzyl)amino)cyclohexan-1-ol is an organic compound characterized by the presence of a cyclohexanol ring substituted with a 2,5-difluorobenzylamino group

Scientific Research Applications

4-((2,5-Difluorobenzyl)amino)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,5-Difluorobenzyl)amino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2,5-difluorobenzylamine under reductive amination conditions. The process may include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-((2,5-Difluorobenzyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, PCC.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like alkyl halides, under basic or acidic conditions.

Major Products:

    Oxidation: 4-((2,5-Difluorobenzyl)amino)cyclohexanone.

    Reduction: 4-((2,5-Difluorobenzyl)amino)cyclohexane.

    Substitution: Products depend on the nucleophile used.

Mechanism of Action

The mechanism by which 4-((2,5-Difluorobenzyl)amino)cyclohexan-1-ol exerts its effects is primarily through its interaction with biological molecules. The compound can bind to specific enzymes or receptors, altering their activity. The presence of the difluorobenzyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

  • 4-((2,4-Difluorobenzyl)amino)cyclohexan-1-ol
  • 4-((3,5-Difluorobenzyl)amino)cyclohexan-1-ol
  • 4-((2,5-Dichlorobenzyl)amino)cyclohexan-1-ol

Comparison: 4-((2,5-Difluorobenzyl)amino)cyclohexan-1-ol is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a distinct entity in medicinal chemistry and materials science.

Properties

IUPAC Name

4-[(2,5-difluorophenyl)methylamino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-10-1-6-13(15)9(7-10)8-16-11-2-4-12(17)5-3-11/h1,6-7,11-12,16-17H,2-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBJQZYLHKIPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C=CC(=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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